molecular formula C25H32N4O3 B6521759 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide CAS No. 896382-35-7

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}hexanamide

Número de catálogo: B6521759
Número CAS: 896382-35-7
Peso molecular: 436.5 g/mol
Clave InChI: USKYUVHGQZJOIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a hexanamide backbone substituted with a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl group and a 3-[ethyl(phenyl)amino]propyl moiety. The quinazolinone core is a pharmacologically significant scaffold known for interactions with enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) .

Propiedades

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-2-28(20-12-5-3-6-13-20)18-11-17-26-23(30)16-7-4-10-19-29-24(31)21-14-8-9-15-22(21)27-25(29)32/h3,5-6,8-9,12-15H,2,4,7,10-11,16-19H2,1H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKYUVHGQZJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization to form the quinazolinone ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted quinazolinones.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the manufacture of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

  • Structural Differences: Replaces the ethyl(phenyl)amino group with a 4-(3-chlorophenyl)piperazine moiety.
  • Significance : The piperazine ring improves solubility and modulates serotonin receptor affinity, as seen in GPCR-targeting compounds .
  • Synthesis : Similar to the target compound, utilizing HBTU/DIPEA-mediated coupling reactions (yield: ~50%) .

6-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide

  • Structural Differences: Introduces a bromo and sulfanylidene group on the quinazolinone core and a fluorophenyl-piperazine side chain.

Otaplimastat (N-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propyl]-N-(4-{[3-(2,4-dioxoquinazolin-3(2H)-yl)propyl]amino}butyl)acetamide)

  • Structural Differences: Contains two quinazolinone units linked via propyl and butyl chains.
  • Activity: A matrix metalloproteinase (MMP) inhibitor, highlighting the role of the quinazolinone core in enzyme inhibition .

Functional Analogues with Varied Substituents

(E)-N-Hydroxy-3-(4-oxo-3-propyl-3,4-dihydroquinazolin-6-yl)acrylamide (9d)

  • Structural Differences : Replaces the hexanamide chain with an acrylamide group and adds a hydroxy substituent.
  • Activity : Acts as an HDAC inhibitor (IC₅₀: 0.2 µM) with 65% synthetic yield and >95% purity .
  • Physicochemical Data :
    • HRMS : m/z 276.0967 ([M+H]⁺) .
    • IR : Peaks at 1657 cm⁻¹ (C=O) and 3235 cm⁻¹ (OH) .

N-trans-Coumaroyl Octopamine (Compound 3 from Lycium barbarum)

  • Structural Differences : Contains a coumaroyl amide group linked to octopamine.
  • Activity: Demonstrates anti-inflammatory effects (IC₅₀: 17.00 µM for NO inhibition), suggesting amide bonds enhance bioactivity .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Yield (%) Key Spectral Data (IR, HRMS) Reference
Target Compound C₂₇H₃₃N₅O₃ 487.59 ~50 Not reported
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-... C₂₉H₃₄ClN₅O₃ 544.07 50 1H NMR (δ 1.23 ppm, t, J=7.0 Hz)
Compound 9d C₁₃H₁₄N₃O₄ 276.10 65 HRMS: 276.0967; IR: 1657 cm⁻¹

Key Research Findings

Side Chain Modifications: Piperazine-containing analogs (e.g., ) exhibit enhanced solubility and receptor-binding compared to ethyl(phenyl)amino derivatives, likely due to improved hydrogen-bonding capacity.

Quinazolinone Substituents: Electron-withdrawing groups (e.g., bromo in ) increase metabolic stability but may reduce HDAC inhibitory activity compared to hydroxypropenamides (e.g., ).

Synthetic Efficiency : Coupling reactions using HBTU/DIPEA achieve moderate yields (~50–65%), suggesting room for optimization in large-scale synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.